

# Spectroscopic Characterization Guide: 3-[(2-Methoxyethoxy)methyl]pyrrolidine

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## Compound of Interest

Compound Name: 3-[(2-Methoxyethoxy)methyl]pyrrolidine

CAS No.: 1220024-97-4

Cat. No.: B1526905

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## Compound Identity & Structural Analysis

Before interpreting spectra, we must define the structural components that dictate the signal patterns.

- IUPAC Name: **3-[(2-Methoxyethoxy)methyl]pyrrolidine**<sup>[1][2]</sup>
- CAS Number: 1315591-34-4 (HCl salt, (3R)-isomer); Free base often unassigned.
- Molecular Formula: C<sub>8</sub>H<sub>17</sub>NO<sub>2</sub>
- Molecular Weight: 159.23 g/mol
- Key Functional Groups:
  - Secondary Amine (Pyrrolidine): Dominated by N-H wagging (IR) and alpha-proton deshielding (NMR).
  - Ether Linkage (PEG-like): Characteristic C-O-C stretching (IR) and specific chemical shift windows (3.3–3.6 ppm).
  - Chiral Center: Carbon-3 (C3) creates diastereotopic protons in the ring, complicating the splitting patterns.

## Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).

### Predicted Ionization Profile

- Molecular Ion  $[M+H]^+$ :m/z 160.13 (Base Peak)
- Sodium Adduct  $[M+Na]^+$ :m/z 182.12
- Dimer  $[2M+H]^+$ :m/z 319.26

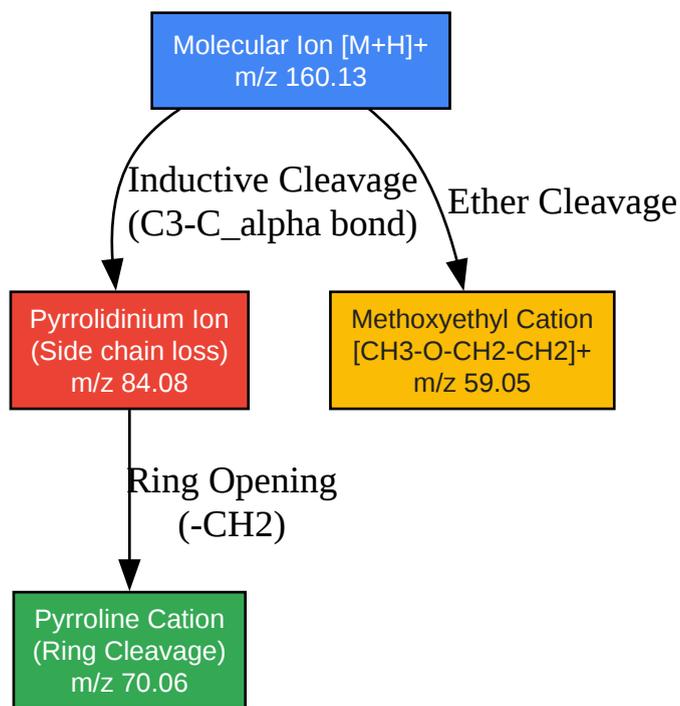
### Fragmentation Pathway (MS/MS)

The fragmentation follows standard amine and ether cleavage rules. The most labile bonds are the C-O ether linkages and the alpha-cleavage of the pyrrolidine ring.

Key Fragments:

- m/z 84: Pyrrolidinium ion (Loss of side chain).
- m/z 70: Pyrroline cation (Ring cleavage).
- m/z 59: Methoxyethyl cation  $[CH_3-O-CH_2-CH_2]^+$ .
- m/z 45: Ethylene oxide-like fragment  $[CH_2CH_2OH]^+$ .

### Visualization: Fragmentation Logic



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Figure 1: Predicted ESI-MS fragmentation pathway showing primary inductive cleavage events.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d ( $\text{CDCl}_3$ ) is recommended for the free base. For the HCl salt,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$  is preferred to observe the ammonium proton.

### <sup>1</sup>H NMR (Proton) Prediction (400 MHz, $\text{CDCl}_3$ )

The spectrum is characterized by the distinct methoxy singlet and the complex multiplets of the pyrrolidine ring.

Position	Type	Shift ( $\delta$ ppm)	Integration	Multiplicity	Coupling (J)	Assignment
OCH <sub>3</sub>	Methyl	3.36	3H	Singlet (s)	-	Terminal Methoxy
O-CH <sub>2</sub>	Methylene	3.52 - 3.56	2H	Multiplet (m)	-	PEG Chain (Distal)
O-CH <sub>2</sub>	Methylene	3.58 - 3.62	2H	Multiplet (m)	-	PEG Chain (Proximal)
C3-CH <sub>2</sub> -O	Methylene	3.38 - 3.45	2H	Doublet of Doublets	J $\approx$ 6, 9 Hz	Linker to Ring
H-2	Methylene	2.95 - 3.15	2H	Multiplet	J $\approx$ 10 Hz	Ring (Alpha to N)
H-5	Methylene	2.80 - 3.05	2H	Multiplet	-	Ring (Alpha to N)
H-3	Methine	2.30 - 2.45	1H	Multiplet	-	Chiral Center
H-4	Methylene	1.45 - 2.05	2H	Multiplet	-	Ring (Beta to N)
N-H	Amine	1.8 - 2.5	1H	Broad Singlet	-	Exchangeable

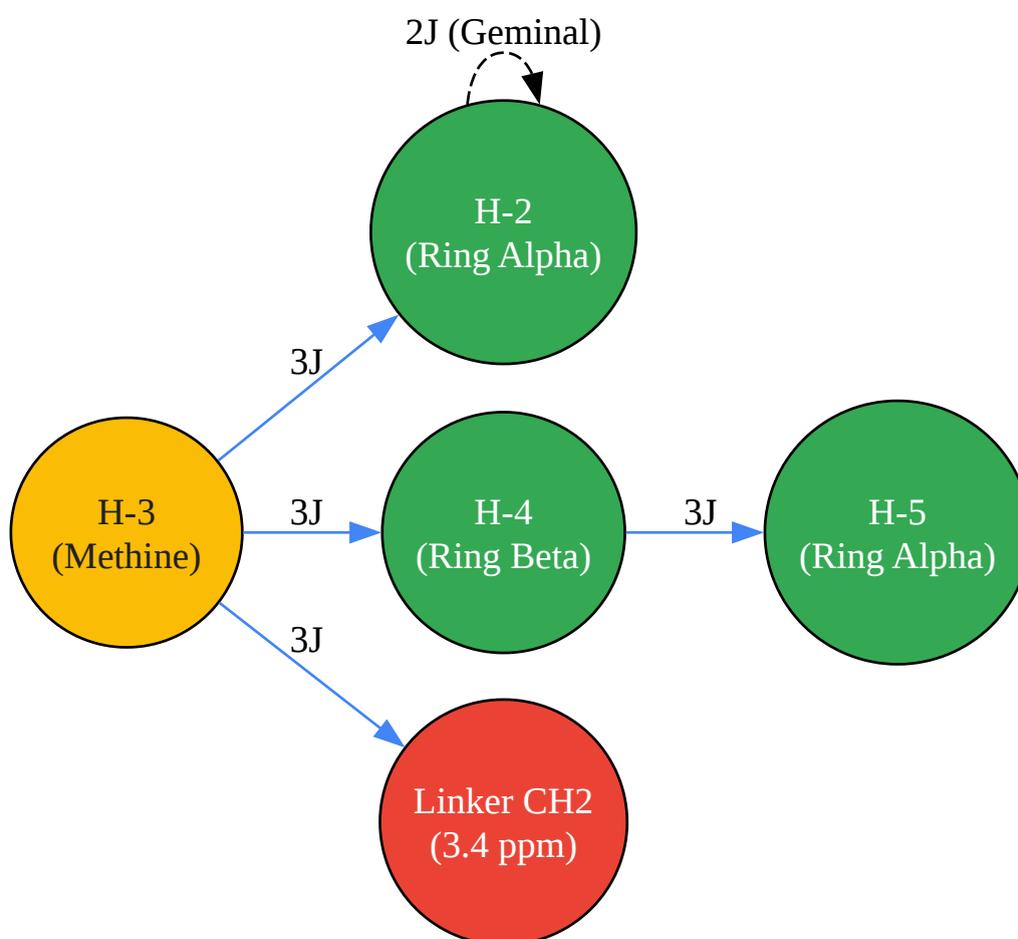
Expert Insight: The protons at H-2 and H-5 (alpha to nitrogen) will appear as complex multiplets due to the diastereotopic nature caused by the C3 chiral center. Expect significant overlap in the 2.8–3.2 ppm region.

## <sup>13</sup>C NMR (Carbon) Prediction (100 MHz, CDCl<sub>3</sub>)

Carbon Type	Shift ( $\delta$ ppm)	Assignment
C-O (Ether)	71.8	PEG Chain (-CH <sub>2</sub> -O-Me)
C-O (Ether)	70.2	PEG Chain (-O-CH <sub>2</sub> -)
C-O (Linker)	73.5	Linker (-CH <sub>2</sub> -O-) attached to C3
C-OMe	59.0	Terminal Methoxy
C-2 (Ring)	52.1	Alpha to Nitrogen
C-5 (Ring)	47.3	Alpha to Nitrogen
C-3 (Ring)	39.5	Methine (Branch point)
C-4 (Ring)	29.8	Beta to Nitrogen

## Visualization: NMR Connectivity (COSY)

The following diagram illustrates the COSY (Correlation Spectroscopy) signals, showing which protons are coupled to each other. This is critical for structural verification.



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Figure 2: Predicted COSY correlations. Strong  $^3J$  couplings are expected between H-3 and the Linker CH<sub>2</sub>, as well as H-3 and the ring protons.

## Infrared Spectroscopy (IR) Data

Method: ATR-FTIR (Attenuated Total Reflectance). Sample State: Liquid oil (Free base) or Solid (HCl salt).

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode	Functional Group
3300 - 3500	Medium, Broad	N-H Stretch	Secondary Amine
2800 - 2950	Strong	C-H Stretch	Alkyl (sp <sup>3</sup> )
1100 - 1150	Strong	C-O-C Stretch	Ether (PEG/Methoxy)
1450 - 1470	Medium	CH <sub>2</sub> Scissoring	Methylene groups
750 - 800	Medium	N-H Wag	Amine (Broad)

Diagnostic Band: The strong ether band at 1100 cm<sup>-1</sup> combined with the N-H stretch at 3300+ cm<sup>-1</sup> confirms the presence of both the ether tail and the pyrrolidine ring.

## Experimental Protocols

To ensure reproducible data, follow these standard operating procedures (SOPs).

### Protocol A: NMR Sample Preparation

- Selection: Use ~10 mg of the free base oil.
- Solvent: Add 0.6 mL of CDCl<sub>3</sub> (containing 0.03% TMS as internal standard).
- Filtration: If the sample is cloudy (salt contamination), filter through a cotton plug in a glass pipette.
- Acquisition:
  - <sup>1</sup>H: 16 scans, 1 second relaxation delay.
  - <sup>13</sup>C: 512 scans minimum (due to lower sensitivity and quaternary carbons).

### Protocol B: Mass Spectrometry (LC-MS)

- Dilution: Dissolve 1 mg of compound in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.

- Injection: Inject 5  $\mu$ L into the ESI source.
- Flow Rate: 0.3 mL/min.
- Gradient: 5% to 95% Acetonitrile over 5 minutes (C18 Column).

## References

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## Sources

- 1. [alchempharmtech.com](http://alchempharmtech.com) [[alchempharmtech.com](http://alchempharmtech.com)]
- 2. [1220024-97-4|3-\[\(2-Methoxyethoxy\)methyl\]pyrrolidine|3-\[\(2-Methoxyethoxy\)methyl\]pyrrolidine](#) | 范德生物科技公司 [[bio-fount.com](http://bio-fount.com)]
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